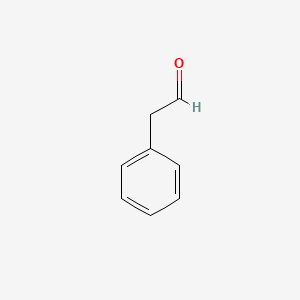

Phenylacetaldehyde

Descripción general

Descripción

El fenilacetaldehído es un compuesto orgánico con la fórmula química C₈H₈O. Es un aldehído que consiste en acetaldehído con un sustituyente fenilo. Este compuesto destaca por su presencia en la naturaleza, donde se puede obtener biosintéticamente del aminoácido fenilalanina. El fenilacetaldehído se encuentra en diversas fuentes naturales como el chocolate, el trigo sarraceno, las flores y las feromonas de comunicación de varios órdenes de insectos . También es reconocido por su aroma a miel, dulce, rosa, verde y herbáceo, lo que lo convierte en un componente valioso en fragancias y sabores .

Métodos De Preparación

El fenilacetaldehído se puede sintetizar mediante varios métodos:

Isomerización del Óxido de Estireno: Este método se puede realizar tanto en fase líquida como gaseosa.

Condensación del Éster Glicídico de Darzens: Esto implica la condensación del benzaldehído.

Deshidratación de Feniletan-1,2-diol: Este método utiliza ácidos de Lewis comunes como el cloruro de aluminio y el cloruro de hierro, o ácidos minerales como el ácido clorhídrico y el ácido sulfúrico bajo irradiación de microondas en agua subcrítica.

Los métodos de producción industrial incluyen:

Oxidación del Alcohol Feniletilo: Este método utiliza cobre como catalizador y aire en condiciones de calentamiento para oxidar el alcohol feniletilo a fenilacetaldehído.

Análisis De Reacciones Químicas

El fenilacetaldehído experimenta diversas reacciones químicas:

Oxidación: El fenilacetaldehído se oxida fácilmente a ácido fenilacético.

Reducción: Se puede reducir a feniletanol.

Sustitución: El fenilacetaldehído puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos.

Degradación de Strecker: En presencia de aminoácidos como la fenilalanina, el fenilacetaldehído se puede formar a través de la reacción de degradación de Strecker.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones son el ácido fenilacético y el feniletanol.

Aplicaciones Científicas De Investigación

Biochemical Applications

Phenylacetaldehyde serves as a significant precursor in biochemical processes. It is primarily produced through the metabolism of phenylalanine, an amino acid found in many proteins. This compound is crucial in the biosynthesis of various aromatic compounds and has been studied for its role in plant physiology.

Case Study: Tea Plant Metabolism

A study on Camellia sinensis (tea) plants revealed that this compound accumulates under specific environmental conditions, such as continuous shading. The research indicated that the increased production of this compound may be linked to the expression of certain genes involved in its biosynthesis, highlighting its importance in plant adaptation to light conditions .

Pharmaceutical Applications

This compound is a precursor for several pharmaceutical compounds. Its derivatives are utilized in the synthesis of drugs with analgesic and anti-inflammatory properties.

Key Pharmaceutical Derivatives

- Phenylacetic Acid : Derived from this compound, it is used in the synthesis of analgesics like Ibuprofen and Diclofenac .

- 4-Methyl Phenylacetic Acid : Used in the production of anticancer drugs .

- 4-Fluoro Phenylacetic Acid : Applied in medications for gastrointestinal and nervous system disorders .

Fragrance and Flavor Industry

This compound is widely used in the fragrance industry due to its pleasant aroma, often described as honey-like or floral. It is incorporated into perfumes and flavorings to enhance sensory experiences.

Applications in Fragrance

- Floral Scents : It contributes to the aroma profiles of various flowers and is used to create synthetic fragrances that mimic these scents.

- Food Industry : The compound is also utilized in flavoring agents for beverages and confections .

Polymer Synthesis

In materials science, this compound plays a critical role as an additive in polymer synthesis. It acts as a rate-controlling agent during polymerization processes, particularly in the production of polyesters.

Polymerization Process

This compound's ability to influence reaction rates makes it valuable for controlling the properties of resulting polymers, which can be tailored for specific applications .

Natural Medicine

This compound has been investigated for its potential medicinal properties, particularly in alternative therapies such as maggot therapy, where it contributes to the antimicrobial activity observed during treatment .

Environmental Considerations

Research into sustainable production methods for this compound has gained traction. Biotechnological approaches are being explored to produce this compound through environmentally friendly processes, reducing reliance on traditional chemical synthesis methods that may be harmful to the environment .

Mecanismo De Acción

El fenilacetaldehído ejerce sus efectos a través de varios mecanismos:

Metabolismo: Se metaboliza por la oxidasa de amina primaria en organismos como Escherichia coli.

Degradación de Strecker: El fenilacetaldehído se forma a partir de la reacción de glucosa y fenilalanina a través de la reacción de Maillard, donde la glucosa se carameliza para producir compuestos α-dicarbonílicos que reaccionan con la fenilalanina.

Comparación Con Compuestos Similares

El fenilacetaldehído es similar a otros compuestos como:

Acetofenona: Ambos compuestos tienen un grupo fenilo, pero la acetofenona tiene un grupo funcional cetona en lugar de un aldehído.

Fenilglioxal: Este compuesto es otro aldehído fenilo, pero con una estructura y reactividad diferentes.

El fenilacetaldehído es único debido a su perfil aromático específico y su papel como metabolito en varios organismos. Su capacidad de participar en diversas reacciones químicas y su amplia gama de aplicaciones en diferentes campos resaltan aún más su singularidad.

Actividad Biológica

Phenylacetaldehyde (PAA) is an aromatic aldehyde with significant biological activity and potential applications in various fields, including pharmacology, agriculture, and food science. This article explores the biological effects, metabolic pathways, and implications of this compound based on diverse research findings.

This compound is primarily metabolized to phenylacetic acid through enzymatic reactions involving aldehyde dehydrogenases. In studies using guinea pig liver slices, it was found that the metabolism of this compound predominantly occurs via the action of aldehyde oxidase and aldehyde dehydrogenase, with the latter playing a crucial role in its conversion to phenylacetic acid. The inhibition studies indicated that disulfiram significantly reduced phenylacetic acid formation, highlighting its metabolic pathway's complexity .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits anticancer properties , particularly in targeting breast cancer stem cells (CSCs). One study reported that PAA inhibited CSC formation and induced apoptosis in breast cancer cells. The compound's ability to disrupt cellular proliferation suggests a potential role in cancer therapeutics .

Interaction with Flavonoids

This compound has been shown to interact with dietary flavonoids, such as naringenin. Research indicated that naringenin could trap this compound, thereby inhibiting the formation of mutagenic compounds like 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine (PhIP). This interaction not only reduces the availability of PAA for mutagenesis but also highlights its potential protective role against certain carcinogens .

Effects on Plant Physiology

In plant biology, this compound has been implicated in various physiological processes. It was found to promote chlorophyll excitation in dark-treated chloroplasts, suggesting a role in photosynthesis under specific conditions. However, excessive concentrations of PAA were also noted to decrease chlorophyll content and induce chloroplast degradation .

Toxicological Profile

The safety assessment of this compound indicates no significant developmental or reproductive toxicity. It has been tested for genotoxicity using the Ames test and was found negative for mutagenic effects across various bacterial strains. These findings support its safety for use in food products and fragrances .

Case Studies and Research Findings

Propiedades

IUPAC Name |

2-phenylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUQWGWMVIHBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021483 | |

| Record name | Phenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless oily liquid that polymerizes and becomes thicker on standing; Odor like lilac and hyacinth; mp = 33-34 deg C; [Merck Index] Colorless to yellow liquid; [Acros Organics MSDS], Solid, Colourless to slighty yellow oily liquid; very powerful and penetrating pungent green floral and sweet odour of hyacinth type | |

| Record name | Phenylacetaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenylacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/935/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; insoluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 80% ethanol (in ethanol) | |

| Record name | Phenylacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/935/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.023-1.045 | |

| Record name | Phenylacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/935/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.39 [mmHg] | |

| Record name | Phenylacetaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122-78-1 | |

| Record name | Phenylacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenylacetaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8J5PLW9MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120.5 - 121.5 °C | |

| Record name | Phenylacetaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.